molecular formula C22H22N4O3 B2437167 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900289-32-9

1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

货号: B2437167
CAS 编号: 900289-32-9
分子量: 390.443
InChI 键: NFZOTXQQPUGORK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) protein, also known as NUDT1. The MTH1 enzyme sanitizes the oxidized nucleotide pool by hydrolyzing damaged deoxynucleoside triphosphates like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thereby safeguarding genomic integrity. This function is crucial for the survival of certain cancer cells, which often exhibit elevated levels of oxidative stress and a consequent reliance on MTH1 activity. By potently inhibiting MTH1, this compound causes an accumulation of oxidized nucleotides in the nucleotide pool, leading to the incorporation of lethal DNA lesions, DNA double-strand breaks, and ultimately, selective cell death in various cancer models. Its research value lies in its utility as a chemical probe to investigate the therapeutic potential of MTH1 inhibition in oncology, particularly for validating MTH1 as a drug target and understanding the vulnerabilities of cancers with high oxidative stress. Studies have demonstrated its efficacy in inducing cancer cell death in vitro and in vivo, highlighting its role in exploring novel non-genotoxic strategies for cancer treatment. Source: Journal of Medicinal Chemistry, 2019, 62, 18, 8669–8691

属性

IUPAC Name

6-(3-methoxypropyl)-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15-7-9-16(10-8-15)23-21(27)18-14-17-20(25(18)12-5-13-29-2)24-19-6-3-4-11-26(19)22(17)28/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOTXQQPUGORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes utilizing various reagents and conditions. For instance, one common method includes the use of tert-butyl derivatives and boron-containing reagents to form the dihydropyrido-pyrimidine scaffold. The final product can be purified through techniques such as flash column chromatography.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. Pyrido[2,3-d]pyrimidines have been identified as promising candidates for cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth. For example, compounds within this class have shown efficacy as tyrosine kinase inhibitors , which are crucial in the treatment of various cancers such as leukemia and solid tumors .

Antihyperglycemic Effects

Some derivatives of pyrrolopyrimidine structures have demonstrated antihyperglycemic activity comparable to established drugs like Glimepiride. In vivo studies reveal that these compounds can lower blood glucose levels effectively, suggesting potential applications in diabetes management .

Toxicological Studies

Toxicity evaluations are critical for assessing the safety profile of new compounds. Research has shown that certain derivatives exhibit selective toxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index. For instance, the compound's LC50 values were determined against various cell lines, providing insights into its safety and efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the side chains and functional groups can significantly affect potency and selectivity. For example, variations in the aromatic substituents and alkyl chains have been linked to enhanced biological effects against specific targets .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related pyrido[2,3-d]pyrimidine compound exhibited IC50 values in the nanomolar range against several cancer cell lines, highlighting its potential as a lead compound for further development.
  • Diabetes Management : In another study focusing on antihyperglycemic activity, compounds structurally similar to our target showed significant reductions in fasting blood glucose levels in diabetic models.

Data Tables

Biological ActivityCompound StructureIC50 Value (µM)Reference
AntitumorPyrido[2,3-d]0.5
AntihyperglycemicPyrrolopyrimidine0.8
Toxicity (LC50)Various10

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolopyrimidine derivatives against various viral infections. Specifically, compounds similar to 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown promising results in inhibiting the main protease (Mpro) of SARS-CoV-2. For instance, derivatives have demonstrated significant inhibition rates (up to 96.39%) at low concentrations (10 µM) during in vitro assays .

Anticancer Properties

Pyrrolopyrimidine derivatives are recognized for their anticancer properties through the inhibition of specific kinase enzymes involved in tumor growth and proliferation. The compound has been shown to inhibit dihydrofolate reductases and exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that these compounds can act as antimetabolites, disrupting nucleotide synthesis pathways essential for cancer cell survival .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various pyrrolopyrimidine derivatives against SARS-CoV-2, compound 29 (a close analog) was identified as a potent inhibitor with an IC₅₀ value of 3.22 µM. This study employed both in vitro assays and computational modeling to elucidate the binding affinity and stability of the compound within the active site of Mpro .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrrolopyrimidine derivatives revealed that these compounds could effectively inhibit cell proliferation in human cancer lines. The study utilized a series of in vitro assays to assess cytotoxicity and found that certain derivatives exhibited selectivity towards cancer cells over normal cells .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction parameters for preparing 1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous pyrrolopyrimidine derivatives are synthesized via condensation of substituted pyridine precursors with activated carboxamide intermediates under reflux conditions (toluene, 110°C, 12–24 hours). Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control to avoid side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization (50–65%) requires careful monitoring using TLC and intermediate characterization via 1H^1H-NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]+^+ vs. calculated for C23_{23}H24_{24}N4_4O3_3: 404.47).
  • 1H^1H- and 13C^{13}C-NMR identify substituents: Methoxypropyl groups show δ ~3.3–3.5 ppm (singlet for OCH3_3), while aromatic protons in the pyrido-pyrrolo-pyrimidine core appear as distinct multiplets (δ 7.0–8.8 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure. Compare to structurally related compounds (e.g., ethyl 2-carboxamido derivatives showed IC50_{50} values of 1.2–5.8 μM ).
  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. Structural analogs demonstrated 70–90% inhibition at 10 μM .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms in pyrrolopyrimidine synthesis be resolved?

  • Methodological Answer : Discrepancies in cyclization pathways (e.g., thermal vs. acid-catalyzed) require mechanistic studies:

  • Kinetic isotope effects (KIE) and DFT calculations identify rate-determining steps.
  • In situ IR spectroscopy monitors intermediate formation (e.g., imine vs. enamine tautomers) under varying pH and temperature .
  • Example: A 2024 study resolved conflicting cyclization pathways by isolating intermediates via quench experiments at –78°C .

Q. What computational strategies predict target binding modes and SAR for this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) models interactions with kinases (e.g., ATP-binding pockets). The methoxypropyl chain in analogs showed hydrophobic interactions with Val-94 in CDK2 .
  • MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns).
  • QSAR models prioritize substituents: p-Tolyl groups enhance potency by 3-fold compared to phenyl .

Q. How should researchers address discrepancies in biological activity between in vitro and cell-based assays?

  • Methodological Answer :

  • Solubility profiling : Measure logP (e.g., ~2.8 via shake-flask method) and use surfactants (e.g., 0.1% Tween-80) to improve bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2_{1/2} < 30 min indicates rapid clearance) .
  • Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify polypharmacology issues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。